molecular formula C23H23N3O B12031207 4-Tert-butyl-N-(4-(phenyldiazenyl)phenyl)benzamide CAS No. 324577-51-7

4-Tert-butyl-N-(4-(phenyldiazenyl)phenyl)benzamide

Cat. No.: B12031207
CAS No.: 324577-51-7
M. Wt: 357.4 g/mol
InChI Key: AKXXNSONRCGXAU-UHFFFAOYSA-N
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Description

4-Tert-butyl-N-(4-(phenyldiazenyl)phenyl)benzamide is a benzamide derivative characterized by a 4-tert-butyl-substituted benzoyl group linked via an amide bond to a 4-(phenyldiazenyl)phenyl moiety. The phenyldiazenyl (azobenzene) group confers photochromic properties, enabling reversible isomerization between trans and cis configurations under light exposure . This compound is synthesized through coupling reactions involving 4-(phenyldiazenyl)benzoic acid and appropriate amines, often using activating agents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) . Its structural features make it relevant in photopharmacology and enzyme inhibition studies, particularly for targeting tryptophan synthase .

Properties

CAS No.

324577-51-7

Molecular Formula

C23H23N3O

Molecular Weight

357.4 g/mol

IUPAC Name

4-tert-butyl-N-(4-phenyldiazenylphenyl)benzamide

InChI

InChI=1S/C23H23N3O/c1-23(2,3)18-11-9-17(10-12-18)22(27)24-19-13-15-21(16-14-19)26-25-20-7-5-4-6-8-20/h4-16H,1-3H3,(H,24,27)

InChI Key

AKXXNSONRCGXAU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of 4-Tert-butyl-N-(4-(phenyldiazenyl)phenyl)benzamide typically involves the following steps:

the general approach involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

4-Tert-butyl-N-(4-(phenyldiazenyl)phenyl)benzamide undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. The major products formed from these reactions vary based on the specific reaction conditions but generally include modified benzamide derivatives .

Scientific Research Applications

4-Tert-butyl-N-(4-(phenyldiazenyl)phenyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Tert-butyl-N-(4-(phenyldiazenyl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Moieties

Compound 72: 4-(tert-Butyl)-N-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]benzamide
  • Structure : Retains the 4-tert-butylbenzamide core but replaces the phenyldiazenyl group with a pyrazole ring substituted with a 4-methoxyphenyl group.
  • Synthesis : Prepared via HBTU/DIPEA-mediated coupling of 4-(tert-butyl)benzoic acid and 5-(4-methoxyphenyl)-1H-pyrazol-3-amine .
  • The methoxy group may modulate electronic effects, impacting receptor binding.
Imidazole-Substituted Benzamides
  • Examples : N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide ().
  • Structure : Substitutes the phenyldiazenyl group with imidazole, linked to halogenated or sulfonamide phenyl rings.
  • Activity : Exhibits anticancer and antimicrobial activity, with specific derivatives showing efficacy against cervical cancer (e.g., IC₅₀ values in low micromolar ranges) .

Sulfonamide and Salicylamide Derivatives

N4-Benzoylsulfathiazole (28)
  • Structure : Combines a benzamide with a sulfathiazole moiety.
  • Synthesis : Reacts sulfathiazole with benzoyl chloride in pyridine .
  • Activity : Demonstrates antitubercular activity, leveraging sulfonamide’s historical role in antibacterial therapies .
Salicylamides ()
  • Examples : 5-Chloro-2-hydroxy-N-(4-nitrophenyl)benzamide.
  • Structure : Features a hydroxyl group ortho to the amide bond, enhancing metal chelation and cytotoxicity.
  • Activity : Inhibits sulfate-reducing bacteria (e.g., Desulfovibrio piger) with IC₅₀ values <30 µmol·L⁻¹, attributed to disruption of dissimilatory sulfate metabolism .

Carbothioyl and Halogenated Derivatives

4-tert-Butyl-N-(4-{[(4-methylbenzoyl)carbamothioyl]amino}phenyl)benzamide
  • Structure : Introduces a thiourea (-N-CS-N-) linker instead of the azobenzene group .
Halogenated Analogues
  • Example: 4-Bromo-N-(2,2,2-trichloro-1-{4-[(E)-phenyldiazenyl]anilino}ethyl)benzamide ().
  • Structure : Incorporates bromine and trichloroethyl groups, increasing molecular weight and lipophilicity.

Comparative Analysis Table

Compound Name Core Structure Key Substituents Synthesis Method Biological Activity Reference
Target Compound Benzamide 4-tert-butyl, phenyldiazenyl HBTU/DIPEA coupling Photochromic, enzyme inhibition
Compound 72 Benzamide 4-tert-butyl, pyrazole-methoxyphenyl HBTU-mediated coupling GAT-related activity (hypothesized)
N4-Benzoylsulfathiazole Sulfathiazole-benzamide Benzoyl, sulfathiazole Acyl chloride reaction Antitubercular
5-Chloro-2-hydroxy-N-(4-nitrophenyl)benzamide Salicylamide 5-chloro, 4-nitro Nucleophilic substitution Antimicrobial, cytotoxic
Imidazole-Benzamide () Benzamide Imidazole, sulfamoyl Multi-step coupling Anticancer (cervical)

Key Findings and Implications

Structural Flexibility : The benzamide core accommodates diverse substituents, enabling tailored physicochemical properties (e.g., solubility via methoxy groups, photoresponsiveness via azobenzene).

Biological Activity :

  • Azobenzene derivatives (target compound) are promising for light-controlled drug delivery .
  • Halogenation and sulfonamide groups enhance antimicrobial potency but may increase toxicity .

Synthetic Challenges : Low yields (<5%) for some azobenzene derivatives () highlight the need for optimized coupling conditions.

Biological Activity

4-Tert-butyl-N-(4-(phenyldiazenyl)phenyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by a tert-butyl group, a benzamide moiety, and a diazenyl functional group, suggests various avenues for therapeutic applications. This article explores the biological activity of this compound, synthesizing findings from diverse research studies.

Chemical Structure and Properties

The molecular formula of 4-tert-butyl-N-(4-(phenyldiazenyl)phenyl)benzamide is C23H23N3OC_{23}H_{23}N_{3}O, with a molecular weight of approximately 373.45 g/mol. The compound's structure can be represented as follows:

  • SMILES : CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3
  • InChI : InChI=1S/C23H23N3O/c1-23(2,3)18-11-9-17(10-12-18)22(27)24-19-13-15-21(16-14-19)26-25-20-7-5-4-6-8-20/h4-16H,1-3H3,(H,24,27)

Biological Activity Overview

Research indicates that compounds with similar diazenyl structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds containing diazenyl groups have shown potential antimicrobial properties, making them candidates for antibiotic development.
  • Anticancer Properties : Some studies suggest that diazenyl derivatives can induce apoptosis in cancer cells, highlighting their potential in oncology.
  • Enzyme Inhibition : The compound may interact with various enzymes and receptors, potentially serving as an inhibitor in biochemical pathways.

The biological activity of 4-tert-butyl-N-(4-(phenyldiazenyl)phenyl)benzamide is hypothesized to involve the following mechanisms:

  • Binding Affinity : Interaction studies indicate that the diazenyl moiety may facilitate binding with nucleophiles in biological systems, leading to modifications of cellular components.
  • Reactive Intermediates Formation : The compound can generate reactive intermediates that may affect cellular signaling pathways.

Research Findings and Case Studies

Several studies have explored the biological activity of related compounds:

StudyFindings
Investigated the synthesis and biological evaluation of diazenyl derivatives; reported promising antimicrobial and anticancer activities.
Examined structure–activity relationships (SAR); identified specific substituents that enhance insecticidal properties against pests like Mythimna separate.
Developed phenyldiazenyl derivatives as novel PPARα antagonists; demonstrated modulation of lipid metabolism in cellular models.

Case Study: Anticancer Activity

A study conducted on related diazenyl compounds demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism involved apoptosis induction via mitochondrial pathways, suggesting that 4-tert-butyl-N-(4-(phenyldiazenyl)phenyl)benzamide could have similar effects.

Comparative Analysis with Related Compounds

To understand the unique aspects of 4-tert-butyl-N-(4-(phenyldiazenyl)phenyl)benzamide, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesUnique Aspects
6-tert-butyl-3-chloro-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-1-benzothiophene-2-carboxamideContains a benzothiophene coreAdditional chloro substituent enhances reactivity
N-(4-piperidin-3-ylphenyl)-benzamideDifferent nitrogen-containing heterocycleInvestigated for neuroactive properties

This comparative analysis highlights how variations in substituents and core structures influence biological activity and chemical reactivity.

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